molecular formula C20H30N2O4 B13934781 Barbituric acid, 1,3-dicyclohexyl-5-(3-oxobutyl)- CAS No. 20527-61-1

Barbituric acid, 1,3-dicyclohexyl-5-(3-oxobutyl)-

Cat. No.: B13934781
CAS No.: 20527-61-1
M. Wt: 362.5 g/mol
InChI Key: ZFPXRUWYABZHBU-UHFFFAOYSA-N
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Description

Barbituric acid derivatives are characterized by a pyrimidine-2,4,6-trione core, with substitutions at the 1, 3, and/or 5 positions influencing their chemical, physical, and pharmacological properties . The compound in question features cyclohexyl groups at the 1 and 3 positions and a 3-oxobutyl chain at position 3. Such substitutions are known to modulate lipophilicity, metabolic stability, and biological activity .

Properties

CAS No.

20527-61-1

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

IUPAC Name

1,3-dicyclohexyl-5-(3-oxobutyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H30N2O4/c1-14(23)12-13-17-18(24)21(15-8-4-2-5-9-15)20(26)22(19(17)25)16-10-6-3-7-11-16/h15-17H,2-13H2,1H3

InChI Key

ZFPXRUWYABZHBU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3

Origin of Product

United States

Preparation Methods

General Background on Barbituric Acid Synthesis

Barbituric acid and its derivatives have historically been synthesized by the condensation of urea with malonic acid or its derivatives. The classical method, established by Adolf Johann Von Baeyer in 1864, involves the reaction of urea with malonic acid under acidic or basic conditions to form the pyrimidine ring characteristic of barbituric acid derivatives.

Specific Preparation of 1,3-Dicyclohexyl Barbituric Acid Derivatives

A patented preparation method specifically for 1,3-dicyclohexyl barbituric acid intermediates involves the following key steps:

  • Solvent and Reagent Conditions: Acetic acid is used as the solvent, and acetic anhydride serves as a dehydrating agent.
  • Reaction Process: Under these conditions, the intermediate 1,3-dicyclohexyl barbituric acid is synthesized, which can then be further functionalized at the 5-position to introduce the 3-oxobutyl group.
  • Outcome: The method yields a drug intermediate useful for inhibiting angiogenesis, tumorigenesis, and proliferative diseases.

This method is notable for its use of acetic acid and acetic anhydride, which facilitate dehydration and ring formation efficiently.

Alternative Synthetic Routes for Barbituric Acid Derivatives

Other synthetic strategies for barbituric acid derivatives, which can be adapted for the 1,3-dicyclohexyl substituted compound, include:

  • Condensation with Unsaturated Malonic Acid Derivatives: Reaction of urea with derivatives of unsaturated malonic acids can yield substituted barbituric acids with functional groups at the 5-position, such as methyl or propargyl groups.
  • Use of Thiourea Derivatives: Thiobarbituric acid derivatives have been synthesized by condensation of thiourea derivatives with malonic acid in acetyl chloride, providing a pathway to sulfur-containing analogs.
  • Reaction with Diethyl Malonate in Basic Medium: Novel barbituric acid derivatives have been prepared from sulfadiazine derivatives and diethyl malonate under basic conditions, which could be modified for cyclohexyl-substituted analogs.

Functionalization at the 5-Position

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Reference
Acetic acid solvent with acetic anhydride Acetic acid, acetic anhydride Efficient dehydration, good yield Requires careful control of conditions
Classical urea and malonic acid condensation Urea, malonic acid, acidic/basic medium Simple, well-established Limited to unsubstituted barbituric acid
Condensation with unsaturated malonic acids Urea, unsaturated malonic acid derivatives Allows functionalization at 5-position May require multiple steps
Thiourea and malonic acid in acetyl chloride Thiourea derivatives, malonic acid, acetyl chloride Introduces sulfur, diverse derivatives Specific to thiobarbituric acids
Diethyl malonate with sulfadiazine derivatives Diethyl malonate, sulfadiazine, basic medium Novel derivatives, biological activity Complex reaction conditions

Research Outcomes and Perspectives

  • The patented method using acetic acid and acetic anhydride (CN102432549B) is specifically designed for preparing 1,3-dicyclohexyl barbituric acid intermediates with potential pharmaceutical applications, demonstrating practical utility and scalability.
  • Literature reviews emphasize the versatility of barbituric acid chemistry, with numerous derivatives synthesized via condensation reactions involving urea and malonic acid derivatives. These methods provide a foundation for synthesizing complex derivatives like 1,3-dicyclohexyl-5-(3-oxobutyl)-barbituric acid.
  • Functionalization at the 5-position is a critical step that allows tailoring of biological activity, and the choice of synthetic route depends on the desired substituent and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,3-dicyclohexyl-5-(3-oxobutyl)barbituric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation can yield oxidized derivatives, while reduction can produce alcohol derivatives. Substitution reactions can result in various substituted barbituric acid derivatives .

Mechanism of Action

The mechanism of action of 1,3-dicyclohexyl-5-(3-oxobutyl)barbituric acid involves its interaction with specific molecular targets and pathways. It is known to inhibit cell proliferation by interfering with DNA synthesis and protein synthesis. The compound binds to DNA and inhibits the activity of enzymes involved in these processes, leading to reduced cell growth and proliferation . Additionally, it may modulate the activity of certain signaling pathways involved in cell cycle regulation .

Comparison with Similar Compounds

Comparison with Similar Barbituric Acid Derivatives

The pharmacological and chemical profiles of barbituric acid derivatives vary significantly based on substituent patterns. Below is a detailed comparison with structurally and functionally related compounds:

Substitution Patterns and Physicochemical Properties

Compound Name Substituents (Positions 1, 3, 5) Key Properties References
Barbituric acid H, H, H (parent compound) - Low pKa (~8.4 in DMSO), prone to deprotonation
- High reactivity in MCRs
Thiobarbituric acid (TBA) S replaces O at position 2 - Enhanced antioxidant and antitumor activity
- Lower metabolic stability
1,3-Dimethylbarbituric acid CH₃, CH₃, H - Increased lipophilicity
- Used in Pd-catalyzed alkylation reactions
N,N′-Dimethyl barbituric acid N-CH₃, N-CH₃, H - Improved DNA-binding affinity
- Higher reaction yields in MCRs
5-Alkyl derivatives Variable alkyl groups at position 5 - Enhanced hypnotic/sedative effects (e.g., pentobarbital)
- Higher pKa
Target Compound Cyclohexyl, Cyclohexyl, 3-oxobutyl - Predicted high lipophilicity (logP >3)
- Potential PPARγ activation

Notes:

  • The cyclohexyl groups in the target compound likely enhance metabolic stability compared to smaller alkyl substituents (e.g., methyl or ethyl) due to steric hindrance .
  • The 3-oxobutyl chain introduces a ketone functional group, which may facilitate hydrogen bonding with biological targets (e.g., PPARγ) .

Pharmacological Activity

  • Sedative/Hypnotic Effects: Classical barbiturates (e.g., phenobarbital, veronal) act as GABA receptor agonists. However, bulkier substituents (e.g., cyclohexyl) may reduce CNS penetration and sedation efficacy .
  • Anticancer Activity : Thiobarbituric acid derivatives exhibit antitumor activity via ROS generation, while N,N-dimethyl derivatives show DNA intercalation . The ketone group in the target compound may enable similar redox interactions .
  • Antioxidant Potential: Derivatives with electron-withdrawing groups (e.g., 3-oxobutyl) demonstrate enhanced radical scavenging compared to unsubstituted analogs .

Research Findings and Data Tables

Table 1: Reaction Yields of Barbituric Acid Derivatives in MCRs

Entry Barbituric Acid Derivative Aldehyde Substituent Yield (%) Reference
1 N,N′-Dimethyl barbituric acid p-CH₃ 75
2 Barbituric acid p-NO₂ 92
3 1,3-Dimethylbarbituric acid 2-Naphthaldehyde 88

Biological Activity

Barbituric acid derivatives have garnered significant attention in pharmacology due to their diverse biological activities. The compound Barbituric acid, 1,3-dicyclohexyl-5-(3-oxobutyl)- is a notable example, exhibiting a range of pharmacological effects that merit detailed exploration.

Chemical Structure and Properties

Barbituric acid itself is a pyrimidine derivative, characterized by its unique structure:

  • Chemical Formula : C₁₇H₂₆N₂O₃
  • CAS Number : 35824-91-0
  • Molecular Weight : 302.41 g/mol

The specific substitution pattern at the C-5 position with a (3-oxobutyl) group and cyclohexyl groups at the C-1 and C-3 positions influences its biological activity significantly.

Biological Activities

Research indicates that derivatives of barbituric acid possess various biological activities, including:

  • Antiviral Activity : Certain derivatives demonstrate significant antiviral effects against viruses such as Herpes Simplex Virus (HSV), showcasing potential for therapeutic applications in viral infections .
  • Antimicrobial Properties : Studies have reported the effectiveness of barbituric acid derivatives against Mycobacterium tuberculosis and other bacterial strains, indicating their potential in treating infectious diseases .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which can be beneficial in managing conditions characterized by chronic inflammation .
  • Antidiabetic Potential : Recent investigations have highlighted the ability of specific barbituric acid derivatives to regulate glucose levels and improve insulin sensitivity, suggesting their utility in diabetes management .
  • Antitumor Activity : Certain compounds have shown promise in inhibiting cancer cell proliferation, particularly in breast cancer cell lines (e.g., MCF-7), indicating potential as anticancer agents .

Case Study 1: Antidiabetic Activity

A study synthesized several barbituric acid derivatives and evaluated their effects on adipogenesis in 3T3-L1 adipocytes. Among these, compound 3s significantly increased adiponectin expression while reducing leptin levels at a concentration of 10 μM. In vivo studies demonstrated that oral administration of compound 3s effectively reduced body weight and regulated biochemical markers in high-fat diet-induced Wistar rats .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of various barbituric acid derivatives against Mycobacterium smegmatis and M. tuberculosis, it was found that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.025 mg/L, demonstrating potent antimicrobial activity .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntiviralEffective against HSV
AntimicrobialActive against M. tuberculosis
Anti-inflammatoryReduces inflammation markers
AntidiabeticImproves insulin sensitivity
AntitumorInhibits proliferation of cancer cells

Q & A

Q. What strategies mitigate low yields in catalyst-free syntheses of barbituric acid derivatives?

  • Methodological Answer : Increase reaction efficiency by substituting electron-withdrawing aldehydes (e.g., nitrobenzaldehyde) to accelerate nucleophilic attack. Use microwave-assisted synthesis to reduce reaction time (30–60 minutes vs. overnight). For scale-up, employ continuous flow reactors to maintain stoichiometric control and minimize side products .

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